molecular formula C12H13N3O3 B2709822 6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 157927-49-6

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2709822
CAS No.: 157927-49-6
M. Wt: 247.254
InChI Key: SGKXVMBCGVGPAJ-UHFFFAOYSA-N
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Description

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 157927-49-6) is a chemical compound offered for research and development purposes . This molecule belongs to the class of 1,2,3,4-tetrahydropyrimidine-2,4-diones, which are nitrogen-containing heterocyclic scaffolds of significant interest in medicinal and organic chemistry. Related pyrimidine derivatives are frequently investigated for their diverse biological activities, which can include serving as inhibitors for specific biological targets, such as interleukin-8-induced neutrophil chemotaxis, as seen in closely related molecular structures . Furthermore, the broader family of tetrahydropyrimidine-dione compounds is often explored in computational chemistry studies, including Density Functional Theory (DFT) analysis to understand their structural and electronic properties, which is crucial for rational drug design . As a building block, this compound can be utilized in the synthesis of more complex molecules for pharmaceutical research and the development of novel therapeutic agents. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most recent studies on this class of compounds.

Properties

IUPAC Name

6-amino-1-[(3-methoxyphenyl)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-9-4-2-3-8(5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKXVMBCGVGPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 3-methoxybenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the tetrahydropyrimidine structure enhance efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects
The compound has been evaluated for its potential anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes . This suggests a possible role in treating conditions characterized by chronic inflammation.

3. Anticancer Properties
Tetrahydropyrimidines have been investigated for their anticancer potential. Specific analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For example, research highlighted the compound's ability to affect cell cycle regulation and promote programmed cell death in malignant cells.

Synthesis and Structure-Activity Relationship

The synthesis of 6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules from simpler precursors . The structure-activity relationship (SAR) studies emphasize the importance of substituents on the aromatic ring and their influence on biological activity.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study conducted on various tetrahydropyrimidine derivatives demonstrated that modifications at the 3-position significantly enhance antibacterial activity. The compound was tested against several strains and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Exploration
In a controlled laboratory setting, the compound was subjected to assays to evaluate its inhibitory effect on MMPs. Results indicated a dose-dependent reduction in MMP activity, suggesting its potential as an anti-inflammatory agent . Further exploration into its mechanism revealed modulation of signaling pathways involved in inflammation.

Mechanism of Action

The mechanism of action of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Biological/Commercial Relevance
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 179486-47-6 C₁₁H₁₀ClN₃O₂ 251.45 4-Cl (electron-withdrawing) vs. 3-OCH₃ Higher logP (~2.1); antiviral research
6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 638137-05-0 C₁₂H₁₃N₃O₂ 231.25 4-CH₃ (electron-donating) vs. 3-OCH₃ Enhanced membrane permeability
6-Amino-1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 158893-37-9 C₁₃H₁₅N₃O₃ 261.28 Phenethyl chain vs. benzyl; 4-OCH₃ Extended pharmacokinetic half-life

Structural Insights :

  • Electronic Effects : The 3-OCH₃ group in the target compound is electron-donating, enhancing resonance stabilization compared to the electron-withdrawing 4-Cl analog. This may influence binding to biological targets like enzymes or receptors .
Alkyl-Substituted Analogs
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Commercial Availability
6-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 53681-49-5 C₈H₁₃N₃O₂ 183.21 Butyl (alkyl) vs. aromatic benzyl Widely used in prodrug synthesis
6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 2434-44-8 C₁₀H₁₈N₄O₂ 226.28 Diethylaminoethyl (basic side chain) Neuropharmacological applications

Functional Comparisons :

  • Hydrophobicity : Alkyl-substituted derivatives (e.g., butyl) exhibit lower logP values (~0.5) compared to aromatic analogs, improving aqueous solubility .
  • Bioactivity: The diethylaminoethyl group in CAS 2434-44-8 introduces a cationic center, enhancing interactions with negatively charged biomolecules (e.g., DNA or phospholipid membranes) .

Pharmacological and Industrial Relevance

  • Antineoplastic Potential: Pyrimidine-2,4-dione derivatives are explored for anticancer activity. Substituents like 3-OCH₃ may modulate topoisomerase inhibition, while 4-Cl analogs show promise in kinase targeting .
  • Synthetic Utility : The butyl-substituted derivative (CAS 53681-49-5) serves as a scaffold for prodrugs due to its metabolic stability .

Biological Activity

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 157927-49-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with an amino group and a methoxyphenyl substituent. Its molecular formula is C12H13N3O3C_{12}H_{13}N_3O_3, and it has a molecular weight of approximately 247.25 g/mol. The structure can be represented as follows:

IUPAC Name 6amino1(3methoxybenzyl)2,4(1H,3H)pyrimidinedione\text{IUPAC Name }6-\text{amino}-1-(3-\text{methoxybenzyl})-2,4(1H,3H)-pyrimidinedione

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiparasitic Activity : Studies have shown that derivatives of tetrahydropyrimidines can exhibit significant antiparasitic effects. For instance, compounds with similar structural motifs have demonstrated activity against Leishmania and Trypanosoma species .
  • Antitumor Effects : The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the disruption of DNA replication or induction of apoptosis in cancer cells .
  • Antioxidant Properties : There is evidence suggesting that compounds with similar structures possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in parasite metabolism or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or affect topoisomerase activity, leading to cell cycle arrest or apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to scavenge ROS or modulate signaling pathways related to oxidative stress .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Study Findings
Study A Demonstrated IC50 values ranging from 18.9 µM to 61.7 µM against Leishmania amazonensis, indicating significant antiparasitic activity.
Study B Reported that related tetrahydropyrimidine derivatives showed potent cytotoxicity against various cancer cell lines with IC50 values below 30 µM.
Study C Investigated the antioxidant capacity and found that similar compounds effectively reduced oxidative stress markers in vitro.

Q & A

Q. How can researchers optimize the synthetic yield of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione?

  • Methodological Answer : To maximize synthetic yield, employ a reflux system with acetic anhydride and glacial acetic acid as reaction media. Use equimolar ratios of the precursor (e.g., substituted pyrimidine derivatives) and reagents like chloroacetic acid. Heating at 80–90°C for 2–3 hours under nitrogen atmosphere ensures controlled reactivity. Post-reaction, precipitate the product by pouring the mixture into ice-cold water and recrystallize using a 1:1 acetic acid/water mixture to enhance purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR and IR spectroscopy to validate functional groups and substituent positions. For example:
  • NMR : Look for characteristic peaks: δ 7.2–7.4 ppm (aromatic protons from the 3-methoxyphenyl group) and δ 3.8 ppm (methoxy protons).
  • IR : Confirm the presence of carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
    Cross-reference data with structurally similar compounds like 6-amino-1-methyluracil (IR: 1680 cm⁻¹ for C=O; NMR: δ 3.2 ppm for methyl groups) .

Q. How can solubility profiles be systematically evaluated for formulation studies?

  • Methodological Answer : Use a shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). Measure saturation solubility via UV-Vis spectroscopy at λ_max ~260 nm. Note that the 3-methoxyphenyl substituent may reduce aqueous solubility compared to unsubstituted analogs. For enhanced solubility, consider co-solvency with cyclodextrins or pH adjustment (pKa ~8.5 for the amino group) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines to account for variability in receptor expression. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases or GPCRs). For instance, discrepancies in IC50 values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays). Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). The amino and carbonyl groups are electrophilic sites prone to nucleophilic attack. Simulate reaction pathways (e.g., cyclization or substitution) using Gaussian 16, and compare activation energies to prioritize viable routes. Experimental validation via HPLC-MS can confirm predicted intermediates .

Q. What experimental designs mitigate interference from byproducts in analytical quantification?

  • Methodological Answer : Implement HPLC with diode-array detection (DAD) using a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (water:acetonitrile, 0.1% TFA). For complex matrices, pair with tandem mass spectrometry (LC-MS/MS) in MRM mode (e.g., m/z 290 → 152 for quantification). Optimize sample preparation via solid-phase extraction (SPE) to remove hydrophobic byproducts .

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